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(E)-Isopropyl-1-propenylsulfide - 61865-99-4

(E)-Isopropyl-1-propenylsulfide

Catalog Number: EVT-14291197
CAS Number: 61865-99-4
Molecular Formula: C6H12S
Molecular Weight: 116.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of (E)-Isopropyl-1-propenylsulfide typically involves the reaction of isopropyl mercaptan with propenyl halides under basic conditions. A common method includes:

  1. Reactants: Isopropyl mercaptan and propenyl bromide or chloride.
  2. Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution.
  3. Outcome: The reaction yields (E)-Isopropyl-1-propenylsulfide along with halide by-products.

This method is favored due to its efficiency and the relatively straightforward reaction conditions required for synthesis.

Molecular Structure Analysis

The molecular structure of (E)-Isopropyl-1-propenylsulfide can be described as follows:

  • Molecular Formula: C₅H₁₀S
  • Molecular Weight: 102.20 g/mol
  • Structural Features: The compound contains a double bond between the first and second carbon atoms of the propenyl group, which is essential for its reactivity and properties.
Chemical Reactions Analysis

(E)-Isopropyl-1-propenylsulfide can undergo various chemical reactions typical for aliphatic sulfides:

  1. Nucleophilic Substitution: It can react with electrophiles due to the presence of the double bond.
  2. Oxidation: Under oxidative conditions, it may form sulfoxides or sulfones.
  3. Hydrolysis: In aqueous environments, it can hydrolyze to form corresponding thiols and alcohols.

These reactions are significant in synthetic organic chemistry, particularly in the development of flavoring agents and other functional compounds .

Mechanism of Action

The mechanism by which (E)-Isopropyl-1-propenylsulfide exerts its effects primarily revolves around its reactivity as a nucleophile and electrophile:

  1. Nucleophilic Attack: The sulfur atom can participate in nucleophilic attacks on electrophiles, facilitating various synthetic pathways.
  2. Formation of Reactive Intermediates: The double bond allows for the formation of reactive intermediates that can lead to further chemical transformations.

Such mechanisms are crucial in organic synthesis and contribute to its applications in flavoring and fragrance industries .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Odor: Characteristic sulfurous odor
  • Boiling Point: Approximately 100°C
  • Density: About 0.9 g/cm³

Chemical Properties

  • Solubility: Soluble in organic solvents like ethanol and ether; limited solubility in water.
  • Stability: Relatively stable under standard conditions but sensitive to strong oxidizing agents.

These properties make (E)-Isopropyl-1-propenylsulfide suitable for various applications in food science and chemistry .

Applications

(E)-Isopropyl-1-propenylsulfide has several scientific uses:

  1. Flavoring Agent: Used in food products for its distinctive flavor profile.
  2. Fragrance Component: Incorporated into perfumes and scented products due to its unique odor characteristics.
  3. Chemical Intermediate: Serves as a precursor in synthesizing more complex organic compounds.

Its applications highlight its importance not only in culinary arts but also in chemical manufacturing processes .

Biosynthetic Pathways and Precursor Dynamics in Natural Systems

Enzymatic Formation in Allium and Toona sinensis: Role of γ-Glutamyl Peptidases

The biosynthesis of (E)-isopropyl-1-propenylsulfide (C₆H₁₂S, MW 116.224 g/mol) [1] is governed by specialized enzymes in Allium species (e.g., garlic, onion) and Toona sinensis. γ-Glutamyl transpeptidases (GGTs) catalyze the deglutamylation of γ-glutamyl-S-allyl-L-cysteine to yield S-allyl-L-cysteine, a pivotal precursor in sulfide biosynthesis. Garlic (Allium sativum) expresses three principal isoforms: AsGGT1, AsGGT2, and AsGGT3, each exhibiting distinct biochemical properties [2] [4]:

  • Kinetic specialization: AsGGT1 displays high affinity for γ-glutamyl-S-allyl-L-cysteine (Kₘ = 86 μM), whereas AsGGT3 has significantly lower affinity (Kₘ = 9.4 mM). AsGGT2 operates at intermediate affinity (Kₘ = 1.1 mM) [4].
  • Subcellular compartmentalization: AsGGT2 contains a vacuolar targeting signal peptide, while AsGGT1 and AsGGT3 lack organelle-targeting sequences, suggesting cytosolic and vacuolar roles respectively [4].
  • Physiological modulation: Glycylglycine enhances transpeptidation activity by 3–5 fold, diverting the reaction from hydrolysis (γ-glutamyl-H₂O) toward γ-glutamyl-peptide transfer [4].

In Toona sinensis, analogous GGTs process γ-glutamyl-1-propenyl cysteine derivatives, though with divergent product specificity favoring propenyl sulfides over allyl variants [8]. Genomic analysis reveals that garlic GGT genes (AsGGT1–4) are distributed across chromosomes 8, 5, 4, and 6, with AsGGT3 potentially nonfunctional due to indel mutations [2].

Table 1: Enzymatic Parameters of γ-Glutamyl Transpeptidases in (E)-Isopropyl-1-propenylsulfide Biosynthesis

EnzymeKₘ (γ-Glutamyl-S-allyl-L-Cys)LocalizationAcceptor Stimulation (Glycylglycine)Chromosomal Locus
AsGGT186 μMCytosol4.5-fold activity increaseChromosome 8
AsGGT21.1 mMVacuole3.2-fold activity increaseChromosome 5
AsGGT39.4 mMCytosol5.1-fold activity increaseChromosome 4
Toona GGTNot characterizedVacuole (pred.)Not testedNot annotated

Thiosulfinate Intermediate Generation via Cysteine Sulfoxide Lyases

(E)-Isopropyl-1-propenylsulfide arises from volatile thiosulfinate intermediates generated through the action of cysteine sulfoxide lyases (alliinases). These pyridoxal-5′-phosphate (PLP)-dependent enzymes cleave S-alk(en)yl cysteine sulfoxides via β-elimination, yielding sulfenic acids, pyruvate, and ammonia [5] [6]:

S-Alk(en)yl-L-cysteine sulfoxide → Sulfenic acid + Pyruvate + NH₃

Two sulfenic acid molecules condense spontaneously to form thiosulfinates—direct precursors to sulfides like (E)-isopropyl-1-propenylsulfide. Key enzymatic features include:

  • Structural diversity: Alliinases range from homodimers (103 kDa in garlic) to heteropentamers (215 kDa in Petiveria alliacea), with varying glycosylation patterns influencing stability [5] [7].
  • Stereoelectronic control: The onion lachrymatory factor synthase (LFS) exemplifies substrate-specific tailoring; it converts (E)-1-propenesulfenic acid to (Z)-propanethial S-oxide via a helix-grip fold, facilitating proton transfer and carbanion stabilization [7] [10].
  • Reaction plasticity: In Allium, thiosulfinates like S-benzyl phenylmethanethiosulfinate (from Petiveria) or allicin (from garlic) form within seconds of tissue damage, with product profiles dictated by precursor availability and enzyme specificity [5] [6].

Thiosulfinate yields vary significantly across systems: garlic generates ~2.5–4.0 mg/g allicin fresh weight, while engineered "tearless" onions (LFS-silenced) show altered thiosulfinate ratios favoring propenyl derivatives [7] [10].

Table 2: Cysteine Sulfoxide Lyase Systems Generating Thiosulfinate Intermediates

SourceEnzyme ArchitectureKey SubstrateThiosulfinate ProductNotable Feature
Allium sativum (garlic)Homodimer (103 kDa)Alliin (S-allyl cysteine sulfoxide)Allicin (diallyl thiosulfinate)PLP-dependent; 4 N-glycosylation sites
Petiveria alliaceaHeteropentamer (215 kDa)Petiveriin (S-benzyl cysteine sulfoxide)Petivericin (S-benzyl phenylmethanethiosulfinate)Temperature optimum: 52°C; pH 8.0
Allium cepa (onion)Monomer (55 kDa pred.)Isoalliin ((E)-1-propenyl cysteine sulfoxide)(Z)-Propanethial S-oxide + ThiosulfinatesLachrymatory factor synthase activity

Comparative Analysis of 1-Propenyl Sulfide Derivatives in Plant Secondary Metabolism

(E)-Isopropyl-1-propenylsulfide belongs to a broader class of 1-propenyl sulfides with divergent ecological and biochemical roles across taxa. Key comparative aspects include:

  • Structural evolution: Minor modifications in the alkyl side chain (e.g., allyl vs. propenyl vs. isopropyl) significantly alter volatility and bioactivity. For example:
  • Di-1-propenyl sulfide (C₆H₁₀S, HMDB0040234) in Welsh onion contributes savory notes [3]
  • (E)-Isopropyl-1-propenylsulfide exhibits greater steric bulk due to its branched isopropyl group [1]
  • Allicin (diallyl thiosulfinate) shows higher electrophilicity than propenyl analogs [6]
  • Pathway partitioning: Allium species preferentially utilize glutathione-derived pathways for allyl/propenyl sulfide production, whereas Toona sinensis employs parallel routes emphasizing phenylpropanoid conjugates [8]. Garlic γ-glutamyl peptides like γ-glutamyl-S-allyl-L-cysteine accumulate 3–5× higher in bulbs than leaves during maturation [2] [4].
  • Metabolic flux control: Competition between GGT isoforms regulates sulfide profiles:
  • AsGGT1/2 dominate in leaves during bulb formation, yielding allyl sulfides
  • AsGGT3 activates in post-dormancy bulbs, shifting toward propenyl derivatives [2] [4]In contrast, non-Allium plants like Petiveria utilize benzyl-dominated pathways, producing S-benzyl phenylmethanethiosulfinate without 1-propenyl analogs [5].

Properties

CAS Number

61865-99-4

Product Name

(E)-Isopropyl-1-propenylsulfide

IUPAC Name

(E)-1-propan-2-ylsulfanylprop-1-ene

Molecular Formula

C6H12S

Molecular Weight

116.23 g/mol

InChI

InChI=1S/C6H12S/c1-4-5-7-6(2)3/h4-6H,1-3H3/b5-4+

InChI Key

IZLJYHRILGAGIM-SNAWJCMRSA-N

Canonical SMILES

CC=CSC(C)C

Isomeric SMILES

C/C=C/SC(C)C

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